The Discovery and Isolation of Cyclosporin E from Tolypocladium inflatum: A Technical Guide
The Discovery and Isolation of Cyclosporin E from Tolypocladium inflatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclosporin E, a member of the cyclosporin family of cyclic undecapeptides, is a natural product of the fungus Tolypocladium inflatum. While its counterpart, Cyclosporin A, is a well-established immunosuppressant, Cyclosporin E presents a unique profile with distinct structural and biological properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Cyclosporin E. It details the submerged fermentation process for cultivating T. inflatum, methodologies for extraction and purification, and the biosynthetic pathway. Furthermore, this document outlines the mechanism of action of cyclosporins through the calcineurin-NFAT signaling pathway and presents a comparative analysis of Cyclosporin E with other variants. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
The discovery of cyclosporins from the fungus Tolypocladium inflatum (formerly known as Trichoderma polysporum) in the early 1970s marked a significant milestone in immunopharmacology.[1][2] Cyclosporin A, the most prominent member of this family, revolutionized organ transplantation with its potent immunosuppressive activity.[1] The cyclosporin family comprises over 30 known natural analogs, including Cyclosporin E, which differ in their amino acid composition at specific positions of the peptide ring.[2]
Cyclosporin E is structurally distinct from Cyclosporin A, and this difference in structure translates to altered biological activity. Research suggests that Cyclosporin E possesses a more rigid backbone structure compared to other cyclosporin variants.[3] This rigidity is thought to contribute to its significantly reduced biological activity in assays such as the inhibition of the mitochondrial permeability transition pore.[3]
This guide provides an in-depth technical exploration of Cyclosporin E, from the initial fermentation of T. inflatum to the final purification of the compound. It is designed to equip researchers with the necessary knowledge and methodologies to isolate and study this particular cyclosporin analog.
Fermentation of Tolypocladium inflatum
The production of cyclosporins, including Cyclosporin E, is achieved through submerged fermentation of Tolypocladium inflatum. The yield of specific cyclosporins can be influenced by various factors, including the fungal strain, culture medium composition, and fermentation parameters.
Culture Conditions
Optimal production of cyclosporins is typically achieved in complex media. While specific yields for Cyclosporin E are not widely reported, studies on Cyclosporin A production provide a strong foundation for optimizing fermentation conditions.
Table 1: Quantitative Data on Cyclosporin A Production by Tolypocladium inflatum
| Parameter | Value | Reference |
| Total Cyclosporin Production | 73 mg/L | [4] |
| Cyclosporin A as % of Total | 71% | [4] |
| Optimized Cyclosporin A Yield (Fructose Medium) | 73.38 µg/5 mL/day | [5] |
| Optimized Cyclosporin A Yield (Sucrose Medium) | 18.71 µg/5 mL/day | [5] |
| Mycelial Biomass (Complex Media) | 24.6 g/L | [6] |
| Cyclosporin A Yield (Complex Media) | 205 mg/L | [6] |
| Mycelial Biomass (Synthetic Media) | 6.84 g/L | [6] |
| Cyclosporin A Yield (Synthetic Media) | 35 mg/L | [6] |
Experimental Protocol: Submerged Fermentation
This protocol is based on established methods for Cyclosporin A production and can be adapted for the production of Cyclosporin E.
-
Inoculum Preparation:
-
Culture Tolypocladium inflatum on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C.[5]
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Prepare a spore suspension by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.[5]
-
Inoculate a seed culture medium (e.g., Malt Extract Broth) with the spore suspension and incubate at 25°C on a rotary shaker at 150 rpm for 3 days.[5]
-
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium contains a carbon source (e.g., fructose), a nitrogen source (e.g., peptone or yeast extract), and mineral salts.[5]
-
Incubate the production culture in a fermenter at 25°C with agitation (e.g., 150 rpm) and aeration for 9-14 days.[5]
-
Monitor the fermentation process by measuring biomass, substrate consumption, and cyclosporin production at regular intervals.
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Isolation and Purification of Cyclosporin E
The isolation of Cyclosporin E from the fermentation broth involves a multi-step process of extraction and chromatography. Due to the hydrophobic nature of cyclosporins, they are primarily located within the fungal mycelia.
Experimental Protocol: Extraction
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Mycelial Harvest: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Solvent Extraction:
-
Suspend the harvested mycelia in a suitable organic solvent such as ethyl acetate or methanol.[4]
-
Agitate the suspension for several hours to ensure complete extraction of the cyclosporins.
-
Separate the solvent extract from the mycelial debris by filtration.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
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Experimental Protocol: Purification
The purification of Cyclosporin E from the crude extract requires chromatographic techniques to separate it from other cyclosporin analogs and impurities.
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a non-polar solvent system, gradually increasing the polarity. A common mobile phase is a mixture of hexane and ethyl acetate.[7]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Pool the fractions containing the desired cyclosporin mixture from the silica gel chromatography and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).
-
Elute the column with an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).[8] The column temperature is often elevated (e.g., 70-80°C) to improve peak shape and resolution.[4]
-
Monitor the elution at a low UV wavelength (e.g., 210 nm) and collect the fraction corresponding to the Cyclosporin E peak.[8]
-
Confirm the purity of the isolated Cyclosporin E using analytical HPLC and characterize its structure using mass spectrometry and NMR spectroscopy.
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Biosynthesis of Cyclosporins in Tolypocladium inflatum
Cyclosporins are synthesized by a large multifunctional enzyme called cyclosporin synthetase, which is a non-ribosomal peptide synthetase (NRPS).[2] The biosynthesis involves the assembly of eleven amino acid precursors. The gene cluster responsible for cyclosporin biosynthesis, designated simA, has been identified in T. inflatum.[9]
Caption: Experimental workflow for the isolation of Cyclosporin E.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
The immunosuppressive effects of cyclosporins are mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[10]
Caption: Inhibition of the Calcineurin-NFAT pathway by Cyclosporin E.
Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calmodulin. Calmodulin, in turn, activates the phosphatase calcineurin. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and initiate the transcription of genes encoding cytokines such as interleukin-2 (IL-2), which are crucial for T-cell proliferation and the immune response. Cyclosporins, including Cyclosporin E, bind to an intracellular protein called cyclophilin. This cyclosporin-cyclophilin complex then binds to and inhibits calcineurin, preventing the dephosphorylation and nuclear translocation of NFAT, thereby suppressing the immune response.
Physicochemical Properties and Characterization of Cyclosporin E
While detailed physicochemical data for Cyclosporin E is scarce, the properties of Cyclosporin A can serve as a useful reference point. Cyclosporins are neutral, hydrophobic cyclic peptides.
Table 2: Physicochemical Properties of Cyclosporin A (Reference for Cyclosporin E)
| Property | Value | Reference |
| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | [11] |
| Molecular Weight | 1202.61 g/mol | [11] |
| Appearance | White to off-white crystalline powder | [11] |
| Melting Point | 148-151 °C | [3] |
| Solubility in Water | ~27 µg/mL | [3] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, ether, and chloroform | [3] |
The structure of Cyclosporin E can be confirmed using mass spectrometry to determine its molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the connectivity and stereochemistry of the amino acid residues.
Conclusion
Cyclosporin E represents an intriguing member of the cyclosporin family with a distinct structural and biological profile. While its reduced immunosuppressive activity compared to Cyclosporin A may limit its therapeutic potential in that specific application, the unique properties of Cyclosporin E may warrant further investigation for other pharmacological activities. This technical guide provides a foundational framework for the discovery, isolation, and characterization of Cyclosporin E from Tolypocladium inflatum. The detailed protocols and compiled data serve as a valuable resource to facilitate further research into this and other cyclosporin analogs, potentially leading to the development of novel therapeutic agents. The methodologies outlined, while primarily based on studies of Cyclosporin A, offer a robust starting point for the specific exploration of Cyclosporin E. Further research is needed to determine the precise production yields and optimize the isolation of this particular cyclosporin variant.
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